MCTI-A trypsin inhibitor
Description
MCTI-A (Momordica charantia Trypsin Inhibitor A) is a 28–32 residue proteinase inhibitor belonging to the Cucurbitaceae family, isolated from bitter gourd (Momordica charantia). It adopts a knottin-fold structure stabilized by three conserved disulfide bonds (Cys3–Cys20, Cys10–Cys22, and Cys16–Cys28) . The reactive site, centered on the scissile bond Arg5I–Ile6I, binds to the catalytic triad (His57, Asp102, Ser195) of trypsin, forming a stable 1:1 complex . High-resolution X-ray structures (1.6–1.8 Å) of MCTI-A in complex with porcine and bovine β-trypsin reveal its conserved binding mechanism and lack of out-of-plane distortion at the reactive site, distinguishing it from other inhibitors .
Properties
CAS No. |
143129-24-2 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Synonyms |
MCTI-A trypsin inhibitor |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Trypsin Inhibitors
Structural and Functional Features
The table below summarizes key differences and similarities between MCTI-A and other trypsin inhibitors:
Key Research Findings
Structural Conservation in Cucurbitaceae Inhibitors :
MCTI-A shares 13 conserved residues with other squash inhibitors (e.g., CMTI-I, CPTI-II), including the reactive site (Arg5I–Ile6I) and disulfide-bonded framework. Its primary binding segment (Cys3I–Glu7I) aligns closely with homologs, enabling similar trypsin-binding geometries .
This suggests species-specific adaptations in trypsin-inhibitor interactions .
Comparison with Cyclotides :
Cyclotides (e.g., MCoTI-II) achieve potent trypsin inhibition (Ki ~10⁻¹¹ M) despite their small size (~34 residues) via cyclic backbones and optimized side-chain interactions. MCTI-A, though linear, retains comparable potency due to its rigid disulfide network .
Functional vs. Synthetic Inhibitors :
Small-molecule inhibitors like diminazene target the trypsin S1 pocket but exhibit lower affinity (Ki ~μM range) compared to MCTI-A (Ki ~nM-pM). However, their synthetic flexibility allows for engineering isoform-specific inhibitors (e.g., mesotrypsin) .
Mechanistic Insights
- Catalytic Triad Interactions : MCTI-A’s Arg5I forms a salt bridge with trypsin Asp189, while Ile6I occupies the hydrophobic S1' pocket, mimicking substrate binding .
- Resistance to Proteolysis: The knottin fold and disulfide bonds protect MCTI-A from degradation, unlike soybean Kunitz inhibitors, which require heat treatment to inactivate .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the three-dimensional structure of MCTI-A trypsin inhibitor?
- Methodology : X-ray crystallography is the primary method, with Protein Data Bank (PDB) accession codes such as 1mct for the MCTI-A-trypsin complex . High-resolution structures (e.g., 1.6 Å) reveal backbone angles and active-site geometries (Table I in ). Comparative analysis with bovine trypsin complexes (e.g., PDB 1ppe) highlights structural conservation and divergence in inhibitor binding .
Q. How is trypsin inhibitory activity quantified in vitro?
- Methodology : Activity is measured in Trypsin Inhibitor Units (TIU) , defined as the amount of inhibitor reducing trypsin activity by 50%. Standard assays use synthetic substrates like Nα-benzoyl-l-arginine-p-nitroanilide (BAPNA) or N-benzoyl-l-arginine ethyl ester (BAEE). The inhibition curve is plotted as absorbance vs. inhibitor concentration, with TIU calculated from the linear range (typically 40–60% inhibition) .
Q. What structural features enable MCTI-A to bind trypsin with high affinity?
- Methodology : Key interactions include hydrogen bonding between MCTI-A's Lys/Arg residues and trypsin’s Asp189 in the S1 pocket, as well as complementary surface packing. Preorganized β-sheet and loop conformations in MCTI-A minimize structural rearrangement upon binding, as confirmed by crystallography .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported structural conformations of MCTI-A across studies?
- Methodology :
- Comparative structural analysis : Align high-resolution structures (e.g., porcine vs. bovine trypsin complexes) to identify conserved vs. variable regions .
- Molecular dynamics (MD) simulations : Assess flexibility of solvent-exposed loops (e.g., residues 15–20) that may adopt multiple conformations .
- Mutagenesis : Validate functional residues (e.g., Arg86 in Cassia obtusifolia inhibitor) through site-directed mutagenesis and activity assays .
Q. What methodologies optimize assay conditions for studying MCTIA-trypsin kinetics?
- Methodology :
- Design of Experiments (DOE) : Use response surface modeling (RSM) to optimize pH (7–9), temperature (25–37°C), and substrate/inhibitor ratios. DOE reduces experimental runs while maximizing data robustness .
- Competitive inhibition analysis : Fit kinetic data to the Michaelis-Menten equation with inhibitor constants (Ki) derived from Lineweaver-Burk plots .
Q. How do sequence variations in MCTI-A homologs (e.g., MoCh I peptide) impact inhibitory function?
- Methodology :
- Sequence-structure-function analysis : Compare MCTI-A (Momordica charantia) with homologs (e.g., MoCh I, 79% sequence similarity) using circular dichroism (CD) for secondary structure (β-sheets/turns) and enzymatic assays for activity .
- Phylogenetic analysis : Map residue variations (e.g., Thr88→Asp) to functional divergence across plant species .
Q. What advanced techniques elucidate the kinetic mechanism of MCTI-A-trypsin binding?
- Methodology :
- Surface plasmon resonance (SPR) : Measure association/dissociation rates (kon/koff) to calculate binding affinity (KD) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to complex stability .
- Stopped-flow spectroscopy : Resolve millisecond-scale conformational changes during inhibitor binding .
Data Contradiction Analysis
Q. Why do structural studies report conflicting solvent accessibility profiles for MCTI-A's reactive site loop?
- Resolution : Differences arise from crystallization conditions (e.g., ethanol vs. PEG precipitants) and pH (5.0 vs. 7.4). Reanalyze electron density maps (e.g., PDB 1mct) to distinguish static disorder from dynamic flexibility .
Q. How to reconcile discrepancies in inhibitory potency between recombinant and native MCTI-A?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
